methyl 4-amino-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-phenyl-1H-pyrazole-5-carboxylate
Description
Methyl 4-amino-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-phenyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring:
- A pyrazole core substituted at position 1 with a phenyl group.
- A 4-amino group at position 4.
- A 4-(4-chlorophenyl)-1,3-thiazole moiety at position 3.
- A methyl carboxylate ester at position 5.
This structure combines aromatic, electron-withdrawing (thiazole, carboxylate), and hydrogen-bonding (amino) functionalities, making it relevant for pharmaceutical and agrochemical applications, particularly in targeting enzymes or receptors via noncovalent interactions .
Properties
IUPAC Name |
methyl 4-amino-5-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-phenylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2S/c1-27-20(26)18-16(22)17(24-25(18)14-5-3-2-4-6-14)19-23-15(11-28-19)12-7-9-13(21)10-8-12/h2-11H,22H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOLWNRVIJGJCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NN1C2=CC=CC=C2)C3=NC(=CS3)C4=CC=C(C=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-amino-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-phenyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole core, a thiazole ring, and a chlorophenyl substituent. These structural elements contribute to its biological activity by enhancing interactions with various biological targets.
Chemical Formula: C18H17ClN4O2S
Molecular Weight: 374.87 g/mol
Anticancer Properties
Research indicates that this compound exhibits anticancer activity. Similar compounds with thiazole and pyrazole moieties have demonstrated effectiveness against various cancer cell lines. The presence of the 4-chlorophenyl group likely increases lipophilicity, enhancing cellular uptake and bioavailability.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 4-amino-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazole | Thiazole and pyrazole rings | Anticancer |
| Other thiazole-pyrazole derivatives | Various substitutions | Antiproliferative |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . In vitro studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Study: Antimicrobial Screening
A series of derivatives were synthesized and tested against E. coli and S. aureus. The results indicated that compounds with similar structural features exhibited zones of inhibition ranging from moderate to high, suggesting significant antimicrobial potential.
Table 2: Antimicrobial Activity Results
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| Methyl 4-amino... | E. coli | 15 |
| Methyl 4-amino... | S. aureus | 20 |
The biological activity of this compound is likely attributed to its ability to interact with specific enzymes and receptors involved in cancer progression and microbial growth. Molecular docking studies suggest strong binding affinities with targets such as kinases and proteases.
In Silico Studies
Molecular docking simulations have provided insights into the binding interactions between the compound and target proteins. These studies help elucidate the potential mechanisms through which the compound exerts its pharmacological effects.
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:
- Formation of the thiazole ring.
- Introduction of the pyrazole moiety.
- Final carboxylation and methylation steps.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substitution Patterns and Key Moieties
Table 1: Structural Comparison of Pyrazole Derivatives
Key Differences and Implications
Aromatic esters (e.g., 4-chlorobenzenecarboxylate in ) increase steric bulk and π-stacking capacity, which may enhance binding to hydrophobic pockets in biological targets.
Amino vs. Hydroxyimino Groups: The 4-amino group in the target compound provides hydrogen-bond donor capability, critical for interactions with polar residues in enzymes. In contrast, the hydroxyimino group in can act as both a hydrogen bond donor and acceptor, offering distinct interaction profiles.
Thiazole vs. Sulfanyl Substitutions: The 4-(4-chlorophenyl)thiazole in the target compound enables π-π interactions and dipole-dipole bonding.
Aldehyde/Oxime Functionality :
- The aldehyde-oxime moiety in allows for Schiff base formation, which can be exploited in prodrug design or metal coordination, unlike the static carboxylate in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
